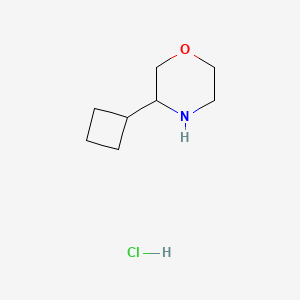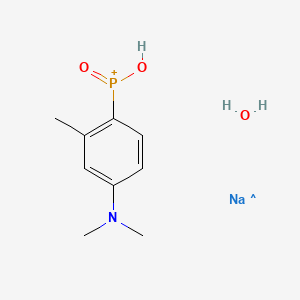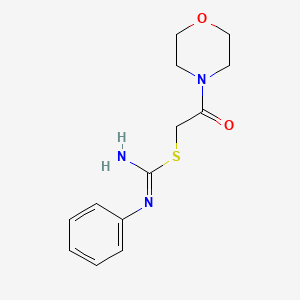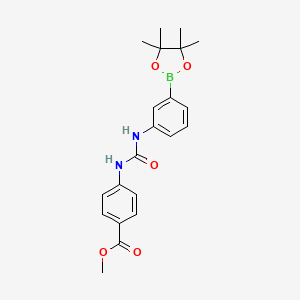
N-isoquinolin-5-ylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isoquinolin-5-ylhydroxylamine is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their wide range of biological activities and are considered important components in many biologically active products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isoquinolin-5-ylhydroxylamine typically involves the cyclization of aromatic ketoximes with alkynes in the presence of a catalytic amount of ruthenium or palladium catalysts. This reaction is known for its efficiency and high yield . Another method involves the use of aromatic aldehydes and aminoacetals under acidic conditions, leading to the formation of isoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using metal-catalyzed reactions. The use of environmentally friendly catalysts and processes is emphasized to minimize the formation of harmful by-products and to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-isoquinolin-5-ylhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves the replacement of a functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions may produce amines or hydroxylamines .
Scientific Research Applications
N-isoquinolin-5-ylhydroxylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-isoquinolin-5-ylhydroxylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in scientific research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound of N-isoquinolin-5-ylhydroxylamine, known for its wide range of biological activities.
Quinoline: Another nitrogen-containing heterocyclic compound with similar structural features and biological activities.
Quinolone: A derivative of quinoline, widely used as an antimicrobial agent.
Uniqueness
This compound is unique due to its specific structural features and the presence of a hydroxylamine group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-isoquinolin-5-ylhydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11-12H |
InChI Key |
YYXSEVPIKNTAIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)

![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)








![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)

